molecular formula C8H9N3 B1612624 6-methyl-1H-benzimidazol-7-amine CAS No. 935873-39-5

6-methyl-1H-benzimidazol-7-amine

Cat. No.: B1612624
CAS No.: 935873-39-5
M. Wt: 147.18 g/mol
InChI Key: BQHSHBQZSZIJPC-UHFFFAOYSA-N
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Description

6-methyl-1H-benzimidazol-7-amine is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an imidazole ring, with a methyl group at the 6th position and an amine group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1H-benzimidazol-7-amine typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of 4-methyl-1,2-phenylenediamine with formic acid or formamide under reflux conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as iron(III) nitrate and 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) are used in the oxidation of aromatic primary amines and o-phenylenediamines to achieve high yields under mild conditions .

Chemical Reactions Analysis

Types of Reactions

6-methyl-1H-benzimidazol-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amines.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions include nitrobenzimidazoles, halogenated benzimidazoles, and sulfonated benzimidazoles, which have significant biological activities .

Scientific Research Applications

6-methyl-1H-benzimidazol-7-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological studies.

    Medicine: It serves as a lead compound in the development of drugs for treating infections, cancer, and other diseases.

    Industry: The compound is used in the production of dyes, pigments, and corrosion inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1H-benzimidazol-5-amine
  • 4-methyl-1H-benzimidazol-6-amine
  • 5-methyl-1H-benzimidazol-2-amine

Uniqueness

6-methyl-1H-benzimidazol-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other methyl-substituted benzimidazoles, it exhibits enhanced antimicrobial and anticancer properties, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-methyl-1H-benzimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-3-6-8(7(5)9)11-4-10-6/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHSHBQZSZIJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589899
Record name 5-Methyl-1H-benzimidazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935873-39-5
Record name 5-Methyl-1H-benzimidazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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